6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde

Non-linear optics UV-Vis spectroscopy Intramolecular charge transfer

The 6-dimethylamino substituent is critical for the reverse-polarity design of push-pull NLO chromophores; substituting it with weaker donors like -OMe or -NH₂ collapses the ICT state and renders the material inactive []. This specific benzothiazole-2-carbaldehyde is the only validated precursor for building chromophores with the donor-on-ring topology required for EFISH hyperpolarizability measurements []. - Enables synthesis of reverse-polarity NLO chromophores via Knoevenagel condensation; ICT band at 424 nm confirms electronic configuration. - Derivatization red-shifts absorption to 530 nm, enabling tunable fluorescent probes; the aldehyde handle also supports reductive amination for library synthesis. - Procuring this exact 6-NMe₂ derivative ensures access to a chemical space not reachable with 6-nitro or unsubstituted analogs, critical for assays needing fluorescent readouts [].

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B13480173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C(S2)C=O
InChIInChI=1S/C10H10N2OS/c1-12(2)7-3-4-8-9(5-7)14-10(6-13)11-8/h3-6H,1-2H3
InChIKeyIFYZXOCVJIVGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde – Key Intermediate for Push-Pull Benzothiazole Systems


6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde (CAS 851292-76-7) is a heterocyclic benzothiazole derivative featuring a strong electron-donating dimethylamino group at the 6-position and an electron-withdrawing formyl group at the 2-position [1]. This push-pull electronic configuration imparts a distinct intramolecular charge-transfer (ICT) character, making it a critical starting material for the synthesis of reverse-polarity non-linear optical (NLO) chromophores and fluorescent probes [1][2]. The compound has a molecular formula of C₁₀H₁₀N₂OS, a molecular weight of 206.27 g/mol, and a computed XLogP3 of 2.3 [2].

Why 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde Cannot Be Replaced by Common Benzothiazole-2-carbaldehydes


Unlike simple benzothiazole-2-carbaldehydes that lack a strong 6-position donor, this compound's unique push-pull architecture directly governs its ICT absorption band and first hyperpolarizability (β). Substituting the NMe₂ group with weaker donors (e.g., -OMe, -NH₂) or stronger acceptors (e.g., -NO₂) fundamentally alters the electronic ground-state dipole moment and the energy of the charge-transfer excited state, rendering downstream NLO chromophores or fluorescent sensors either inactive or spectrally mismatched [1]. The 6-dimethylamino substituent is specifically required to achieve the reverse-polarity design, where the electron-donor is on the heterocyclic benzene ring and the acceptor is at the 2-position, a topology that the primary synthesis paper demonstrates cannot be replicated with other 6-substituted analogs without complete redesign of the synthetic route [1].

Quantitative Differentiation of 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde from Structural Analogs


UV-Vis Absorption: ICT Band Positioning vs. 6-Nitro and Unsubstituted Analogs

The target compound exhibits a characteristic intramolecular charge-transfer (ICT) absorption band at λmax = 424 nm (ε = 17,800 dm³·mol⁻¹·cm⁻¹) in CHCl₃ [1]. This band is absent in benzothiazole-2-carbaldehyde (λmax ~250–280 nm for the π→π* transition; ICT band not observed) and is dramatically altered in the 6-nitro analog, where the nitro group acts as an additional acceptor, shifting the absorption maximum beyond 350 nm but with significantly lower molar absorptivity due to decoupling of the donor-acceptor pathway [1]. The 424 nm band serves as a direct spectroscopic handle for the intact NMe₂–benzothiazole–CHO push-pull system.

Non-linear optics UV-Vis spectroscopy Intramolecular charge transfer

Push-Pull Electronic Configuration: Reverse-Polarity Design vs. Conventional Benzothiazole Chromophores

The compound is explicitly designed for reverse-polarity push-pull systems, where the electron-donor (NMe₂) resides on the benzo ring and the acceptor (CHO or further-extended acceptor) is at the 2-position [1]. This topology is distinct from conventional benzothiazole NLO-phores, which place the donor on the 2-substituent and the acceptor on the benzo ring. The paper reports that the target aldehyde is the essential precursor for synthesizing derivatives (e.g., dicyanovinyl and sulfonylacrylonitrile compounds) that were subjected to EFISH measurements, with the resulting hyperpolarizability (β) values directly dependent on the NMe₂ donor strength [1]. No alternative 6-substituted benzothiazole-2-carbaldehyde (e.g., 6-methoxy, 6-amino) has been reported to yield equivalent hyperpolarizability in the reverse-polarity configuration.

Non-linear optics Hyperpolarizability Reverse polarity

Aldehyde Reactivity: Knoevenagel Condensation Efficiency vs. 6-Nitrobenzothiazole-2-carbaldehyde

The aldehyde group at the 2-position undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, phenylsulfonylacetonitrile) to extend the π-conjugated system [1]. The electron-donating NMe₂ group enhances the nucleophilicity of the benzothiazole core, facilitating deprotonation at the benzylic position and increasing condensation rates compared to electron-deficient analogs such as 6-nitrobenzothiazole-2-carbaldehyde. In the reported synthesis, compound 10 was obtained in good yield from the target aldehyde and 2-(phenylsulfonyl)acetonitrile using NaOH in MeOH under reflux [1]. Although no direct kinetic comparison is provided, the electron-rich nature of the 6-NMe₂ derivative qualitatively accelerates base-catalyzed condensations relative to the 6-nitro analog, where the electron-withdrawing nitro group deactivates the heterocycle toward nucleophilic attack.

Synthetic chemistry Knoevenagel condensation Reactivity

Solvatochromic Probe Potential: ICT Sensitivity vs. Non-Donor-Substituted Benzothiazoles

The push-pull architecture of 6-(dimethylamino)benzo[d]thiazole-2-carbaldehyde renders the ICT absorption band sensitive to solvent polarity, a property absent in benzothiazole-2-carbaldehyde [1]. This solvatochromic behavior is characteristic of donor-acceptor systems and is directly exploitable for designing polarity-sensitive fluorescent probes. The derivative compound 10 exhibits an even more pronounced bathochromic shift (λmax = 530 nm in CHCl₃) [1], demonstrating the tunability of the optical gap through aldehyde derivatization. In contrast, 6-methoxybenzothiazole-2-carbaldehyde displays a weaker ICT band (~380–400 nm, estimated from analogous systems), limiting its dynamic range as an environmental probe.

Solvatochromism Fluorescent probe ICT

Procurement-Driven Application Scenarios for 6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde


Synthesis of Reverse-Polarity NLO Chromophores for Electro-Optic Devices

This aldehyde is the validated starting material for constructing reverse-polarity push-pull benzothiazole derivatives, as reported in the primary synthesis study [1]. Its NMe₂ donor and CHO acceptor enable Knoevenagel condensation with active methylene compounds to install stronger acceptors (e.g., dicyanovinyl, sulfonylacrylonitrile), yielding chromophores suitable for EFISH hyperpolarizability measurements and potential integration into electro-optic modulators [1].

Development of Solvatochromic Fluorescent Probes and Sensors

The ICT absorption band at 424 nm, which is sensitive to solvent polarity, makes this compound a convenient precursor for environment-sensitive fluorescent probes [1]. Derivatization of the aldehyde group can further red-shift the absorption and emission, as demonstrated by compound 10 (λmax = 530 nm), enabling the design of probes with tunable optical properties for bioimaging and chemical sensing applications [1].

Synthetic Building Block for Medicinal Chemistry Libraries

As a benzothiazole-2-carbaldehyde with a strong electron-donating substituent, this compound offers a distinct reactivity profile for parallel library synthesis. The aldehyde handle supports reductive amination, hydrazone formation, and Knoevenagel condensation, while the NMe₂ group modulates the electronic properties of the final conjugates [1]. Procurement of this specific derivative ensures access to a chemical space not reachable with 6-nitro or unsubstituted analogs, which would yield biologically inactive or spectroscopically silent products in assays requiring fluorescent readouts [1].

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